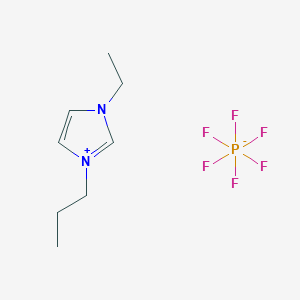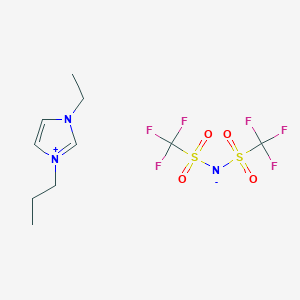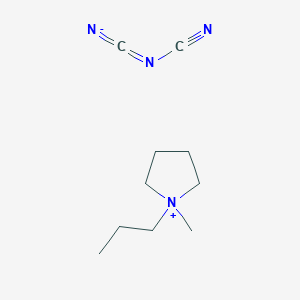
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also known by the synonyms 1-Propyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide, N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide, PP 13TFSA, and PP 13TFSI .
Molecular Structure Analysis
The empirical formula of this compound is C11H20F6N2O4S2 and it has a molecular weight of 422.41 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.412 g/cm3 . It has a melting point of 12 °C . The water content in the synthesized ionic liquid is measured to be less than or equal to 500 ppm .Mécanisme D'action
Target of Action
It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .
Mode of Action
The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .
Biochemical Pathways
Its role is more related to physical chemistry and materials science .
Result of Action
The result of the action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .
Action Environment
The action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .
Avantages Et Limitations Des Expériences En Laboratoire
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has several advantages that make it a useful solvent for lab experiments. It is non-volatile, non-toxic, and has a low vapor pressure. In addition, it is not prone to oxidation or hydrolysis, and is thermally stable. However, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is also relatively expensive, and its solubility in water is limited.
Orientations Futures
There are several potential future directions for the use of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%. It could be used in the development of green solvents for organic synthesis, as well as for the synthesis of novel materials. It could also be used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds. Additionally, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% could be used for the development of new electrochemical cells and catalysts. Finally, further research could be conducted on the biochemical and physiological effects of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%, as well as its potential applications in medicine and biotechnology.
Méthodes De Synthèse
The synthesis of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% is relatively straightforward. It can be synthesized via a two-step process, starting with the reaction of 1-propyl-4-methylpyridinium chloride with trifluoromethanesulfonic anhydride in acetonitrile. The resulting intermediate is then reacted with potassium trifluoromethanesulfonate in acetonitrile. The reaction is carried out at room temperature and yields a 99% pure product.
Applications De Recherche Scientifique
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been studied for its use in various scientific research applications. It has been found to be a useful solvent for organic synthesis, particularly in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst for the synthesis of organic compounds, and as an electrolyte for electrochemical cells. In addition, 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% has been used as a medium for biocatalysis and enzyme immobilization, as well as for the extraction of biologically active compounds.
Safety and Hazards
According to the Safety Data Sheet, this substance is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is recommended to rinse continuously with water for several minutes and seek medical attention .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJBOMZTVLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)


